molecular formula C11H14N2O2 B079541 3-(Piperazin-1-YL)benzoic acid CAS No. 446831-28-3

3-(Piperazin-1-YL)benzoic acid

Cat. No.: B079541
CAS No.: 446831-28-3
M. Wt: 206.24 g/mol
InChI Key: GHDMVTUOLYXWCO-UHFFFAOYSA-N
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Description

3-(Piperazin-1-YL)benzoic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

The metabolic pathways of novel antidepressants, such as Lu AA21004, involve the oxidation to various metabolites, including benzoic acid derivatives. These studies highlight the role of specific cytochrome P450 enzymes in the oxidative metabolism, providing insights into drug design and pharmacokinetic profiling (Hvenegaard et al., 2012).

Crystal Structure and Molecular Interactions

Research on the crystal structure of compounds similar to "3-(Piperazin-1-YL)benzoic acid" reveals detailed insights into their molecular conformations and interactions. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) showcases the conformation of its molecular components, providing a foundation for understanding molecular interactions and designing new materials and drugs (Faizi et al., 2016).

Supramolecular Chemistry

Studies on supramolecular architectures constructed from piperazine and substituted benzoic acids offer insights into the formation of complex molecular networks. These works explore how different hydrogen-bonding motifs contribute to the assembly of multidimensional structures, which could be relevant for developing new materials with specific properties (Chen & Peng, 2011).

Luminescent Properties and Electron Transfer

Research on naphthalimides with piperazine substituents investigates their luminescent properties and photo-induced electron transfer mechanisms. Such studies have implications for developing new fluorescent probes and materials for electronic and photonic devices (Gan et al., 2003).

Antimicrobial and Anticancer Activity

Synthesis and biological evaluation of compounds related to "this compound" have shown promising antimicrobial and anticancer activities. These compounds' ability to inhibit bacterial biofilm formation and target specific enzymes or pathways in cancer cells highlights their potential in developing new therapeutic agents (Mekky & Sanad, 2020).

Safety and Hazards

Safety measures for handling “3-(Piperazin-1-YL)benzoic acid” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

The future directions for “3-(Piperazin-1-YL)benzoic acid” could involve further exploration of its synthesis, chemical reactions, and potential biological activities . More research is needed to fully understand its properties and potential applications.

Mechanism of Action

Target of Action

3-(Piperazin-1-YL)benzoic acid is a hybrid compound consisting of isothiazole and piperazine moieties . Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . Therefore, the primary targets of this compound are dopamine and serotonin receptors in the brain.

Mode of Action

As a dopamine and serotonin antagonist, this compound binds to these receptors and inhibits their activity . This prevents the reuptake of dopamine and serotonin, increasing their concentration in the synaptic cleft and enhancing neurotransmission.

Biochemical Pathways

The compound’s action on dopamine and serotonin receptors affects several biochemical pathways. These include the dopaminergic and serotonergic pathways, which play crucial roles in mood regulation, reward, and cognition. By inhibiting the reuptake of these neurotransmitters, this compound can potentially alleviate symptoms of disorders related to these pathways, such as depression and schizophrenia .

Pharmacokinetics

The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), and it complied with ro5 . This suggests that the compound has favorable ADME properties, including good solubility and permeability, which could enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its impact on dopamine and serotonin receptors. These effects could include changes in neuronal firing patterns, alterations in intracellular signaling pathways, and modulation of gene expression. The compound’s antibacterial activity has also been reported, with one of the derivatives showing good activity against Bacillus subtilis and Staphylococcus aureus .

Properties

IUPAC Name

3-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDMVTUOLYXWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375157
Record name 3-(PIPERAZIN-1-YL)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446831-28-3
Record name 3-(1-Piperazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446831-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(PIPERAZIN-1-YL)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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